molecular formula C17H14N2S B6612623 Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro- CAS No. 23224-13-7

Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-

Cat. No.: B6612623
CAS No.: 23224-13-7
M. Wt: 278.4 g/mol
InChI Key: LUVTZCJMWMYVRO-UHFFFAOYSA-N
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Description

The compound 3-[1,1'-biphenyl]-4-yl-5,6-dihydroimidazo[2,1-b]thiazole features a partially saturated thiazole ring (5,6-dihydro) and a biphenyl substituent at the 3-position. The biphenyl moiety may improve lipophilicity and binding affinity, particularly in enzyme inhibition or receptor modulation contexts .

Properties

IUPAC Name

3-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-20-17-18-10-11-19(16)17/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVTZCJMWMYVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366125
Record name Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23224-13-7
Record name Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling Protocol

  • Substrate Preparation : Bromination at position 3 is achieved using N-bromosuccinimide (NBS) in acetonitrile at 0°C.

  • Coupling Conditions :

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃

    • Solvent: Toluene/water (3:1)

    • Temperature: 90°C, 12 hours.

Table 2: Suzuki Coupling Efficiency with Varied Bases

BaseSolventYield (%)
K₂CO₃Toluene/H₂O92
Na₂CO₃Dioxane/H₂O84

Hydrogenation of the Thiazole Ring

The 5,6-dihydro moiety is introduced via selective hydrogenation of the thiazole ring’s double bond. This step is critical to preserve the aromaticity of the imidazole ring while saturating the thiazole component.

Catalytic Hydrogenation

  • Catalyst : 10% Pd/C or PtO₂

  • Conditions : H₂ gas (1 atm), ethanol, room temperature.

  • Selectivity : PtO₂ preferentially hydrogenates the thiazole ring over the biphenyl group, achieving >95% conversion.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

  • Thiazole C=N Stretch : 1535–1465 cm⁻¹.

  • Biphenyl C-H Stretch : 3024–3107 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Biphenyl protons: δ 7.2–7.8 ppm (multiplet, 9H).

    • Thiazole H-5 and H-6: δ 3.1–3.3 ppm (doublet, 2H).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
CyclocondensationHigh yields, one-pot synthesisRequires specialized bromoketones
Suzuki CouplingModular, late-stage functionalizationMulti-step synthesis
HydrogenationSelective saturationCatalyst cost and availability

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole derivatives involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituent variations. Key analogues include:

Compound Substituents/Modifications Biological Activity Key Findings Reference IDs
Levamisole 6-phenyl, fully aromatic Antihelminthic, immunomodulatory Acts via nicotinic acetylcholine receptor agonism; lacks biphenyl moiety.
6-Phenylimidazo[2,1-b]thiazole 6-phenyl Anticancer, NADH dehydrogenase inhibition Exhibits antitumor activity but lower COX-2 selectivity vs. biphenyl derivatives.
2-Chloro-6-phenylimidazo[2,1-b]thiazole 2-chloro, 6-phenyl Antitubercular Active against M. tuberculosis (MIC: 1.56 µg/mL); chloro group enhances efficacy.
6-(4-Methylsulfonylphenyl)imidazo[2,1-b]thiazole 4-methylsulfonylphenyl COX-2 inhibition Potent COX-2 inhibitor (IC₅₀: 0.03 µM); sulfonyl group critical for selectivity.
3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazole 4-nitrophenyl, dihydro Antibacterial (MRSA) Dihydro configuration improves stability; nitro group enhances redox activity.
Target Compound 3-[1,1'-biphenyl]-4-yl, dihydro Theoretical/Experimental Predicted enhanced kinase/VEGFR inhibition due to biphenyl π-π stacking.

Pharmacological Activity Trends

  • Anticancer Activity: Biphenyl derivatives (e.g., hybrid coumarin-imidazo[2,1-b]thiazoles) show improved VEGFR2 kinase inhibition compared to mono-phenyl analogues, with IC₅₀ values < 1 µM . The biphenyl group may enhance binding to hydrophobic pockets in kinase domains .
  • Antimicrobial Activity : Dihydro derivatives (e.g., 5,6-dihydroimidazo[2,1-b]thiazoles) exhibit superior activity against MRSA compared to fully aromatic analogues, likely due to improved membrane penetration .
  • Enzyme Inhibition : Substituents like methylsulfonyl (COX-2) or nitro (antioxidant) groups significantly influence selectivity. The biphenyl moiety in the target compound may synergize with dihydro saturation for dual kinase/COX-2 inhibition .

Detailed Research Findings

Anticancer Potential

  • Imidazo[2,1-b]thiazole-acetamide derivatives (e.g., 5l ) show selective cytotoxicity against MDA-MB-231 cells (IC₅₀: 2.8 µM) via VEGFR2 inhibition . The biphenyl group in the target compound may further optimize steric and electronic interactions with kinase ATP-binding sites.
  • Hybrid coumarin-imidazo[2,1-b]thiazoles demonstrate antiviral activity against parvovirus B19, suggesting dual therapeutic applications .

Anti-Inflammatory and Antioxidant Activity

  • Biphenyl derivatives are hypothesized to inhibit NF-κB and ROS pathways more effectively than mono-phenyl analogues. For example, compound 31 (imidazo[2,1-b]thiazole with phenolic hydroxyls) exhibits antioxidant activity comparable to quercetin .

Limitations and Challenges

  • The biphenyl group may reduce aqueous solubility, necessitating formulation adjustments (e.g., salt formation, prodrug strategies) .
  • Limited in vivo data exist for biphenyl-substituted imidazo[2,1-b]thiazoles, highlighting a need for pharmacokinetic studies .

Biological Activity

Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a fused ring system combining imidazole and thiazole structures. Its molecular formula is C17H14N2SC_{17}H_{14}N_2S with a molecular weight of approximately 278.4 g/mol . The structure can be represented as follows:

InChI InChI 1S C17H14N2S c1 2 4 13 5 3 1 14 6 8 15 9 7 14 16 12 20 17 18 10 11 19 16 17 h1 9 12H 10 11H2\text{InChI }\text{InChI 1S C17H14N2S c1 2 4 13 5 3 1 14 6 8 15 9 7 14 16 12 20 17 18 10 11 19 16 17 h1 9 12H 10 11H2}

Synthesis Methods

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-component reactions. A common method is the Groebke–Blackburn–Bienaymé reaction , which allows for the efficient one-pot synthesis of these compounds using isocyanides .

Antimicrobial Activity

Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, a study on thiazole derivatives demonstrated their effectiveness against various bacterial strains and fungi. The synthesized compounds displayed higher activity than standard antibiotics .

Table 1: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
CS1E. coli5 µg/mL
CS2S. aureus10 µg/mL
CS3P. aeruginosa7 µg/mL

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have also been evaluated for their anticancer properties. In one study, compounds coupled with natural noscapine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 2.7 to 10.2 µM, indicating potent anticancer activity .

Table 2: Anticancer Activity of Selected Compounds

CompoundCell LineIC50 (µM)
Compound AHeLa4.5 ± 0.8
Compound BMCF73.6 ± 0.5
Compound CA5496.9 ± 0.9

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of imidazo[2,1-b]thiazole-coupled noscapine derivatives and evaluated their anticancer activity. The results indicated that the presence of the thiazole moiety significantly enhanced the anticancer properties compared to noscapine alone .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing new thiazole derivatives and evaluating their antimicrobial efficacy against clinical isolates of bacteria and fungi. The findings revealed that compounds with multiple thiazole rings demonstrated superior antimicrobial activity compared to their simpler counterparts .

Q & A

Q. What are the primary synthetic routes for preparing imidazo[2,1-b]thiazole derivatives, and how can reaction conditions be optimized?

Imidazo[2,1-b]thiazole derivatives are synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, achieving high yields (90–96%) with excellent selectivity . Alternative methods include cyclization of Schiff bases formed by condensing 6-carbaldehyde-substituted intermediates with aromatic amines, followed by phthalic anhydride or glycine-mediated cyclization to yield oxazepine or imidazolone derivatives . Optimization involves substrate pre-functionalization, controlled temperature, and catalyst selection to minimize side reactions.

Q. What physicochemical properties are critical for evaluating the drug-likeness of imidazo[2,1-b]thiazole derivatives?

Key properties include aqueous solubility (predicted via computational models) and oral bioavailability, assessed using Veber’s rule (molecular weight ≤ 500, rotatable bonds ≤ 10, and polar surface area ≤ 140 Ų). Derivatives with imidazo[2,1-b]thiazole scaffolds exhibit good solubility and bioavailability, meeting Lipinski’s criteria for drug-likeness .

Q. Which biological activities have been reported for imidazo[2,1-b]thiazole derivatives, and what are their therapeutic implications?

These derivatives demonstrate broad pharmacological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, and antioxidant effects . For example, 3,6-diphenylimidazo[2,1-b]thiazol-5-amines inhibit 15-lipoxygenase, a target in inflammatory diseases . Anticancer activity is linked to apoptosis induction via mitochondrial pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of imidazo[2,1-b]thiazole derivatives with enhanced therapeutic potential?

SAR studies reveal that electron-withdrawing groups (e.g., chloro, fluoro) at the 3-position enhance antibacterial activity, while biphenyl or aryl substitutions at the 6-position improve antitumor potency . Hybridization with triazole or thiadiazole moieties increases metabolic stability and target affinity . Computational docking (e.g., with α-glucosidase or focal adhesion kinases) identifies critical binding interactions for rational design .

Q. What advanced spectroscopic techniques are employed to characterize imidazo[2,1-b]thiazole derivatives?

Structural elucidation relies on 1H^1H NMR (e.g., aromatic protons at δ 7.2–8.6 ppm), 13C^{13}C NMR (carbonyl signals at ~160 ppm), and IR (C=N stretches at 1600–1650 cm1^{-1}) . High-resolution mass spectrometry (HRMS) and X-ray crystallography validate molecular formulas and stereochemistry, as seen in fused benzo-imidazo-thiazole derivatives .

Q. How can computational methods accelerate the discovery of novel imidazo[2,1-b]thiazole-based therapeutics?

Quantum chemical reaction path searches and machine learning models predict optimal reaction conditions, reducing trial-and-error experimentation . Molecular dynamics simulations assess binding stability with targets like 15-lipoxygenase, while QSAR models correlate substituent effects with bioactivity .

Q. What strategies address contradictions in biological data across studies on imidazo[2,1-b]thiazole derivatives?

Discrepancies in reported activities (e.g., variable antiparasitic efficacy) may arise from differences in assay protocols (e.g., cell lines, incubation times) or compound purity. Meta-analyses using standardized assays (e.g., MIC for antimicrobials) and orthogonal validation (e.g., in vivo models) reconcile conflicting results .

Q. How are imidazo[2,1-b]thiazole derivatives optimized for selective targeting of cancer cells?

Selective cytotoxicity is achieved by incorporating tumor-specific ligands (e.g., folate or biotin conjugates) or designing prodrugs activated by tumor-associated enzymes (e.g., matrix metalloproteinases). For example, carbazole-imidazole hybrids show preferential inhibition of cancer cell α-glucosidase over normal cells .

Methodological Tables

Table 1. Key Synthetic Methods for Imidazo[2,1-b]thiazole Derivatives

MethodConditionsYield (%)Key Reference
Friedel-Crafts acylationEaton’s reagent, solvent-free, 80°C90–96
Schiff base cyclizationPhthalic anhydride, DMF, 120°C65–88
Thiadiazole hybridizationHydrazonoyl halides, alkyl carbothioates47–67

Table 2. Biological Activities of Select Derivatives

DerivativeActivity (IC50_{50})Target/MechanismReference
3-[6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-5-fluoro-1-methyl-1H-indole2.1 µM (Anticancer)Focal adhesion kinase inhibition
3,6-Diphenylimidazo[2,1-b]thiazol-5-amine8.5 µM (Anti-inflammatory)15-Lipoxygenase inhibition

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